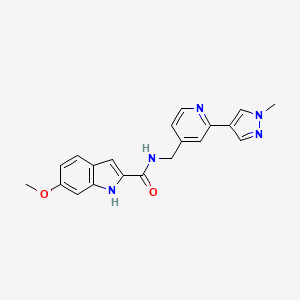

6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-25-12-15(11-23-25)17-7-13(5-6-21-17)10-22-20(26)19-8-14-3-4-16(27-2)9-18(14)24-19/h3-9,11-12,24H,10H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAODWIBZBUBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This compound incorporates both indole and pyrazole moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

The chemical structure of the compound is characterized by the following attributes:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 361.4 g/mol |

| CAS Number | 2034300-51-9 |

Biological Activity Overview

The biological activities of compounds with similar structures have been extensively studied. The following sections detail specific activities associated with This compound .

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds containing indole structures have shown efficacy against various cancer cell lines, including lung (A549), colon (HT-29), and breast cancers (MDA-MB-231) .

A study demonstrated that pyrazole derivatives can inhibit the growth of multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the pyrazole moiety enhances the anticancer activity of compounds by targeting key signaling pathways involved in tumor growth .

Case Study:

In a recent investigation, a series of pyrazole-containing indoles were synthesized and evaluated for their antiproliferative effects. The results indicated that these compounds could significantly reduce cell viability in various cancer types, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Activity

Compounds with indole and pyrazole scaffolds have also been reported to exhibit anti-inflammatory effects. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings:

A study highlighted that certain derivatives showed up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial properties of indole and pyrazole derivatives have been well-documented, with several studies reporting their effectiveness against a range of pathogens.

Example:

Indole-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The incorporation of a pyrazole ring has been shown to enhance this activity further, making these compounds promising candidates for developing new antibiotics .

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A375 (melanoma) | 4.2 | |

| Related pyrazole derivative | MCF-7 (breast cancer) | 0.46 | |

| Another derivative | HCT116 (colon cancer) | 0.39 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Properties

Compounds with the indole and pyrazole moieties have been studied for their anti-inflammatory effects. For instance, certain derivatives have shown promising results in inhibiting inflammation markers, indicating that this compound could also possess similar properties, warranting further investigation into its anti-inflammatory mechanisms .

Case Studies and Research Findings

Several studies have provided insights into the efficacy of pyrazole-based compounds in various therapeutic areas:

Case Study: Anticancer Activity

A study by Huang et al. demonstrated that pyrazole derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation. The study reported that specific substitutions on the pyrazole ring significantly enhanced anticancer activity against multiple cell lines, including MCF7 and HCT116, underscoring the importance of structural modifications in drug design .

Case Study: Anti-inflammatory Activity

Research conducted on aminopyrazoles indicated their potential as anti-inflammatory agents, with compounds exhibiting inhibition of key inflammatory pathways. This suggests that similar modifications in this compound could yield effective anti-inflammatory drugs .

Comparison with Similar Compounds

Target Selectivity and Binding Interactions

- Pyrazole-Pyridine Motif : The 1-methylpyrazole-pyridine unit in the target compound and pimicotinib enhances binding to kinases (e.g., CSF1R) by forming π-π stacking and hydrogen bonds. In contrast, MK-8189 uses this motif to inhibit PDE10A, a phosphodiesterase critical in dopamine signaling, highlighting scaffold versatility.

- Indole vs. Pyrrolidine Cores : The 6-methoxy indole in the target compound may improve blood-brain barrier (BBB) penetration compared to pimicotinib’s pyrrolidine core, which prioritizes kinase domain interactions .

Substituent-Driven Pharmacokinetics

- The 6-methoxy group on the indole likely increases metabolic stability compared to unsubstituted indoles (e.g., Compound 3 in ), which lacks electron-donating groups.

- The pyridinylmethyl linker in the target compound balances lipophilicity and solubility, a feature shared with MK-8189’s cyclopropylmethoxy group , both optimizing CNS bioavailability.

Therapeutic Implications

- Oncology : Pimicotinib’s CSF1R inhibition suggests the target compound could be repurposed for tumor microenvironment modulation if it shares kinase affinity.

- CNS Disorders : MK-8189’s PDE10A inhibition implies that structural analogs with indole scaffolds might target dopaminergic pathways in schizophrenia or Huntington’s disease.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing the structural integrity of 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR (400 MHz, DMSO-d6) to confirm proton environments, particularly for indole NH (~11.55 ppm), pyrazole CH (~2.23 ppm), and pyridine protons (e.g., 7.44 ppm, d, J = 6.0 Hz). Cross-check integration ratios against expected substituents .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>98%) via reverse-phase HPLC with UV detection, as demonstrated for structurally similar compounds .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., ESIMS m/z: 392.2 for analogs) and fragmentation patterns to verify the absence of byproducts .

Q. How can researchers ensure synthetic reproducibility for the pyrazole-pyridine core in this compound?

- Methodological Answer :

- Stepwise Synthesis : Follow protocols for pyrazole functionalization, such as Suzuki-Miyaura coupling for pyridyl-methyl attachment, using Pd catalysts and optimized reaction times (e.g., 12–24 hrs at 80°C) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and validate intermediate purity via thin-layer chromatography (TLC) with Rf values .

Advanced Research Questions

Q. What experimental design strategies minimize variability in yield during multi-step synthesis of this compound?

- Methodological Answer :

- Factorial Design : Apply a 2 factorial approach to screen critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, optimize coupling reactions by varying Pd(OAc) concentrations (0.5–2 mol%) and DMF/EtOH ratios .

- Response Surface Methodology (RSM) : Model interactions between reaction parameters (e.g., time vs. temperature) to predict optimal conditions for indole-carboxamide formation, reducing trial-and-error experimentation .

Q. How can discrepancies between computational predictions and experimental spectral data be resolved?

- Methodological Answer :

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian09/B3LYP/6-311++G**) with experimental data. Adjust for solvent effects (e.g., DMSO-d6) via implicit solvation models .

- Hybrid Experimental-Computational Workflows : Integrate ICReDD’s approach, where quantum chemical reaction path searches guide experimental condition refinement, creating a feedback loop to resolve contradictions .

Q. What strategies are effective for analyzing the electronic effects of substituents on the indole ring?

- Methodological Answer :

- Hammett Studies : Synthesize analogs with electron-donating (e.g., -OCH) or withdrawing (-NO) groups at the 6-position. Correlate substituent constants (σ) with reaction rates (e.g., cyclization efficiency) to quantify electronic impacts .

- UV-Vis Spectroscopy : Monitor absorption shifts (λ) in indole derivatives to assess conjugation changes caused by substituents .

Q. How can researchers address low yields in the final carboxamide coupling step?

- Methodological Answer :

- Activation Reagents : Test carbodiimides (e.g., EDC/HOBt) versus uronium salts (HATU) for amide bond formation. For sterically hindered intermediates, HATU in DMF at 0°C–RT improves yields .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins vs. 24 hrs) and enhance coupling efficiency using controlled microwave irradiation (100–150 W) .

Data Analysis & Contradiction Resolution

Q. How should conflicting NMR data between synthetic batches be investigated?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated or oxidized species). Compare fragmentation patterns with synthetic intermediates .

- Variable Temperature (VT) NMR : Perform VT studies (e.g., 25°C to 60°C) to detect dynamic processes (e.g., rotamers) that may obscure signal splitting .

Q. What computational tools are recommended for predicting reactivity of the pyrazole moiety?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate pyrazole-pyridine interactions in explicit solvent (e.g., water/DMSO) to assess steric and electronic effects on nucleophilic attack .

- Docking Studies : Use AutoDock Vina to model binding conformations of the compound in enzyme active sites, focusing on pyrazole-mediated hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.